DC-Cholestérol

Vue d'ensemble

Description

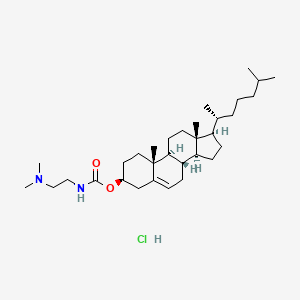

DC-Cholesterol is a cholesterol analog that transfects DNA and RNA via cationic liposome formulation with phospholipids . It is a cationic cholesterol derivative and has been used for transfection of mRNA into A549 cells without affecting cell viability .

Synthesis Analysis

The synthesis of DC-Cholesterol involves the design and biological evaluation of the cationic lipid gene delivery vectors based on cholesterol and natural amino acids lysine or histidine . An improved synthesis of DC-Cholesterol, its analogues, and Vitamin D-based lipids for the preparation of liposomes in gene therapy has been described .Molecular Structure Analysis

The molecular structures of cholesterol-derived lipid 3β-[N-(N’,N’-dimethylaminoethyl)-carbamoyl] cholesterol (DC-Chol) and the designed lipids have been studied . The changes induced by cholesterol in the deep hydrophobic phospholipid acyl chain domain are different from the ones observed in the superficial region of the hydrophilic-hydrophobic interface .Chemical Reactions Analysis

Multiple analytical methods have been developed for analysis of cholesterol, including classical chemical methods, enzymatic assays, gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) . The compound consists of a carborane unit (ten boron atoms) bearing a cholesterol unit on one side .Physical And Chemical Properties Analysis

The thermodynamic behavior of DC-Cholesterol has been studied at 37.0 ± 0.1°C at the air/solution interface . The effect of cholesterol concentration on asymmetric phospholipid membrane is through changing the fluidity of asymmetric phospholipid membrane .Applications De Recherche Scientifique

Systèmes de délivrance de médicaments liposomales

Le DC-Cholestérol est utilisé dans la création de liposomes, qui sont des vésicules sphériques composées de cholestérol et de phospholipides. Ces liposomes peuvent encapsuler des médicaments, augmentant ainsi leur stabilité et leur biodisponibilité. La combinaison de this compound avec du DOPE (dioléoylphosphatidyléthanolamine) forme de puissants liposomes utilisés pour les thérapies à base d'acides nucléiques et de médicaments .

Chimie analytique

La bibliothèque AppsLab d'applications analytiques fait référence au this compound dans son référentiel, indiquant son utilisation dans les méthodes analytiques pour l'analyse détaillée des composés et la chromatographie .

Recherche sur les matériaux biomédicaux

Le this compound est étudié pour ses propriétés lorsqu'il est combiné avec d'autres matériaux comme les polymères, les protéines et les sucres. Ces recherches visent à améliorer les propriétés polyvalentes des lipides pour des applications biomédicales .

Cristaux liquides et gélateurs à base de cholestérol

La recherche sur les composés à base de cholestérol comprend le développement de cristaux liquides et de gélateurs, où les propriétés uniques du this compound sont exploitées pour des applications de science des matériaux avancées .

Mécanisme D'action

Target of Action

DC-Cholesterol, a derivative of cholesterol with a quaternary amine salt attached via the 3-C position , primarily targets cell membranes. It is known to interact with lipid rafts, which are cholesterol-rich microdomains in the cell membrane . These lipid rafts play a crucial role in cellular processes such as signal transduction and membrane trafficking .

Mode of Action

DC-Cholesterol interacts with its targets, the lipid rafts, by integrating into the cell membrane. This integration fortifies membrane packing and reduces fluidity and permeability of the lipid bilayer in vesicles, enhancing bilayer rigidity and strength . DC-Cholesterol can be combined with dioleoylphosphatidylethanolamine (DOPE) to produce powerful liposomes .

Biochemical Pathways

Cholesterol, from which DC-Cholesterol is derived, plays a critical role in multiple cellular functions. These include regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves nearly 30 enzymatic reactions, starting from acetyl coenzyme A (acetyl-CoA) .

Pharmacokinetics

DC-Cholesterol has been shown to have potential as a nanocarrier for nucleic acids and drug therapies . It imparts a positive surface charge to the microbubbles for ultrasound-based transfection of clustered regularly interspaced short palindromic repeats (CRISPRs) . .

Result of Action

The molecular and cellular effects of DC-Cholesterol’s action are primarily related to its role in enhancing the stability and rigidity of cell membranes. This can influence the localization and function of immunogenic receptors like MHC-II and IFN-ɣR . Moreover, DC-Cholesterol has been shown to be an effective transfection agent, aiding in the delivery of genetic material into cells .

Action Environment

The action, efficacy, and stability of DC-Cholesterol can be influenced by various environmental factors. For instance, the physiological environment can impact the rate at which DC-Cholesterol is removed from circulation . Additionally, the presence of other lipids, such as DOPE, can enhance the formation of liposomes, thereby influencing the action of DC-Cholesterol .

Orientations Futures

The regulation of DC biology by lipid metabolism is a key future direction. Insights into the connections between lipid metabolism and DC functional specialization may facilitate the development of new therapeutic strategies for human diseases . The identification of a new LXR antagonist opens new treatment avenues for cancer patients .

Analyse Biochimique

Biochemical Properties

DC-Cholesterol interacts with various biomolecules in biochemical reactions. It is a lipid that can be absorbed from dietary sources or synthesized in the liver . It is an essential component of cell membranes, allowing them to maintain permeability and fluidity . Cholesterol is also required for the production of steroid hormones and fat-soluble vitamins .

Cellular Effects

DC-Cholesterol has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, cholesterol is a critical component of cells and is essential for life . Cholesterol synthesis is a complex, coordinated process involving a series of enzymes .

Molecular Mechanism

The molecular mechanism of DC-Cholesterol involves its extraction process. Using a detailed computational model of cholesterol and cyclodextrin (CD), it has been observed that the CDs rapidly bind to the membrane surface in a dimeric form, and, provided that the CD dimers are in a suitable orientation, cholesterol molecules are being extracted spontaneously .

Temporal Effects in Laboratory Settings

The effects of DC-Cholesterol over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, in humans, who have limited capacity for absorption of dietary cholesterol, increased intakes of cholesterol can usually be compensated for by inhibition of cholesterol synthesis, resulting in only a slight increase, if at all, in serum cholesterol .

Dosage Effects in Animal Models

The effects of DC-Cholesterol vary with different dosages in animal models. Diets containing high levels of cholesterol and high levels of fat (HCHF) are frequently the culprit in causing hypercholesterolemia . In addition, genetic factors influence susceptibility to diet-induced hypercholesterolemia .

Metabolic Pathways

DC-Cholesterol is involved in several metabolic pathways. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . The key factors governing these pathways and the major mechanisms by which they respond to varying sterol levels are described .

Transport and Distribution

DC-Cholesterol is transported and distributed within cells and tissues. Lipoproteins, made up of proteins with a core of lipids (cholesterol/triglycerides), provide a way for water-insoluble lipids to be carried in the circulation . They act as a biological taxi, picking up lipids and dropping them off where they are required .

Subcellular Localization

The subcellular localization of DC-Cholesterol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Our understanding of subcellular localization of cholesterol biosynthesis enzymes is far from complete .

Propriétés

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXSJGHXHUZXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

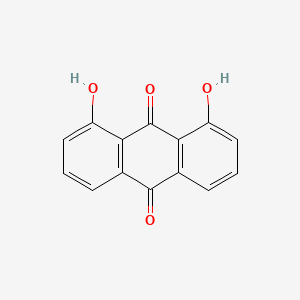

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)